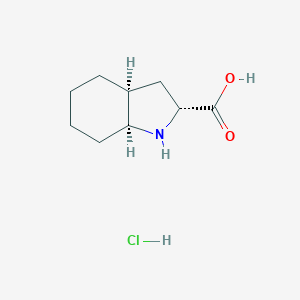

(2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

(2R,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2.ClH/c11-9(12)8-5-6-3-1-2-4-7(6)10-8;/h6-8,10H,1-5H2,(H,11,12);1H/t6-,7-,8+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PONAUWFRJYNGAC-CGJXVAEWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(N2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2[C@@H](C1)C[C@@H](N2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride is a bicyclic amino acid derivative that has garnered significant attention in pharmacological research due to its potential biological activities. This compound is structurally related to various indole derivatives, which are known for their diverse biological properties, including antimicrobial, antiviral, and anticancer activities.

The molecular formula of (2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride is . The compound features three chiral centers and can exist as multiple stereoisomers. Its unique bicyclic structure allows it to interact favorably with biological targets, influencing various physiological processes.

Antiviral Activity

Recent studies have highlighted the antiviral potential of indole-2-carboxylic acid derivatives. For example, a derivative of indole-2-carboxylic acid was shown to inhibit the strand transfer of HIV-1 integrase effectively. This inhibition is attributed to the chelation of Mg²⁺ ions within the active site of the integrase enzyme by the compound's carboxyl group and indole core . The compound exhibited an IC₅₀ value of 0.13 μM, indicating potent activity against HIV-1 integrase.

| Compound | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| Indole-2-carboxylic acid derivative | 0.13 | Chelation of Mg²⁺ ions in integrase |

Antihypertensive Applications

(2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid is a key intermediate in the synthesis of antihypertensive drugs such as Perindopril and Trandolapril. These medications work by inhibiting angiotensin-converting enzyme (ACE), leading to vasodilation and reduced blood pressure . The compound's role as a building block in these pharmaceuticals underscores its importance in cardiovascular health.

The mechanism through which (2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid exerts its biological effects primarily involves its incorporation into peptides and proteins. This incorporation can stabilize specific conformations crucial for protein function, particularly in enzymes involved in critical metabolic pathways.

Study on Antiviral Efficacy

In a recent study focused on the antiviral efficacy of indole derivatives, researchers synthesized several compounds based on the indole scaffold and evaluated their inhibitory effects against HIV-1 integrase. The study found that modifications at specific positions on the indole ring significantly enhanced antiviral activity. For instance, introducing halogenated groups at the C6 position improved interaction with viral DNA through π-π stacking interactions .

Synthesis and Characterization

The synthesis of (2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid typically involves diastereoselective alkylation methods that yield enantiopure derivatives. Advanced analytical techniques such as HPLC have been employed to ensure purity and quantify isomers during synthesis .

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- The compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and cardiovascular diseases. Its structure allows for modifications that enhance biological activity and selectivity.

- Case Study : The synthesis of trandolapril, an antihypertensive agent, utilizes (2R,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid as a key precursor. This highlights its importance in developing drugs that manage blood pressure effectively and safely .

-

Organic Synthesis

- As a versatile building block, this compound is employed in the synthesis of complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution to form derivatives that are useful in further synthetic pathways.

- Data Table : Common Reactions Involving (2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride

Reaction Type Common Reagents Major Products Oxidation Potassium permanganate Indole derivatives Reduction Sodium borohydride Amino derivatives Substitution Halogens Alkylated derivatives -

Biological Activity

- Research indicates that (2R,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid exhibits biological activity that may influence cellular signaling pathways. This makes it a candidate for further studies in drug development targeting specific receptors or enzymes.

- Mechanism of Action : The compound interacts with specific molecular targets and modulates their activity, potentially leading to therapeutic effects in various disease models.

-

Industrial Applications

- Beyond pharmaceuticals, this compound finds applications in the industrial production of various chemicals and materials due to its structural properties and reactivity. It can serve as a precursor for the synthesis of polymers and other industrially relevant compounds.

Comparison with Similar Compounds

Key Properties

- Molecular Weight : 169.22 g/mol (free acid); 205.69 g/mol (hydrochloride salt) .

- Storage : Stable at -20°C for 3 years in powder form and -80°C for 1 year in solution .

- Applications : Used as an inhibitor in biochemical assays and as a precursor for synthesizing angiotensin-converting enzyme (ACE) inhibitors like perindopril .

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

Table 1: Key Structural Differences Among Octahydroindole Derivatives

Key Observations:

Stereochemical Variations: The (2R,3aS,7aS) configuration distinguishes the target compound from its enantiomers, such as (2S,3aR,7aS)-L-Oic-OH, which exhibits opposite optical rotation ([α]D = -48° in MeOH) . Aeruginosin derivatives (e.g., Choi moieties) demonstrate that hydroxylation at C-6 and stereochemistry at C-3a/C-7a significantly alter bioactivity. For example, (2S,3aS,6S,7aS)-Choi in aeruginosin DA495A shows distinct NMR shifts (δC 171.6–172.4 for C-1) compared to the target compound .

Functional Group Modifications :

Key Findings:

- Acid Strength : The pKa of ~2.5 for octahydroindole-carboxylic acids reflects their weak acidity, suitable for pH-dependent drug release .

- Thermal Stability : Higher melting points (270–276°C) correlate with rigid bicyclic structures and salt formation .

- Biological Potency : The (2S,3aS,7aS)-isomer shows potent ACE inhibition (IC₅₀ = 12 nM), whereas the (2R,3aS,7aS) form is primarily utilized as a chiral auxiliary .

Preparation Methods

Reaction Steps and Conditions

-

Starting Material : Ethyl 2-oxocyclohexanecarboxylate reacts with (S)-(-)-1-phenylethylamine in toluene under reflux to form a Schiff base intermediate.

-

Cyclization : The intermediate undergoes intramolecular ring closure catalyzed by iodine or potassium iodide, yielding a trans-fused bicyclic structure.

-

Hydrogenolysis : Palladium on carbon (Pd/C) facilitates cleavage of the N-α-methylbenzyl group under hydrogen gas in ethanol, producing the free amine intermediate.

-

Acid Hydrolysis : Treatment with hydrochloric acid converts the ester to the carboxylic acid, forming the hydrochloride salt.

Key Optimization :

-

Solvent Choice : Toluene enhances reaction efficiency by stabilizing the Schiff base intermediate.

-

Catalyst Loading : Sub-stoichiometric iodine (5–10 mol%) minimizes side reactions while promoting cyclization.

Solvent-Based Synthesis Without Catalysts

An alternative approach eliminates catalysts by leveraging solvent effects to drive stereoselectivity. This method prioritizes cost-effectiveness and scalability for industrial applications.

Process Overview

-

Solvent System : Toluene or dichloromethane (DCM) facilitates direct cyclization of ethyl 2-oxocyclohexanecarboxylate derivatives.

-

Temperature Control : Reactions proceed at 0°C to room temperature (RT) over 12–24 hours, achieving yields of 31–47%.

-

Purification : Column chromatography (DCM/ethyl acetate, 97:3) isolates the desired stereoisomer with >95% enantiomeric excess (ee).

Table 1: Solvent-Based Synthesis Parameters

| Parameter | Conditions | Yield (%) | Purity (ee) |

|---|---|---|---|

| Solvent | Toluene/DCM | 31–47 | >95% |

| Temperature | 0°C to RT | – | – |

| Chromatography Eluent | DCM/EtOAc (97:3) | – | – |

Hydrogenolysis and Acid Hydrolysis

The final steps in synthesizing the hydrochloride salt involve sequential hydrogenolysis and hydrolysis:

Hydrogenolysis

Acid Hydrolysis

-

Reagents : Concentrated HCl in aqueous ethanol.

-

Conditions : Reflux for 4–6 hours to ensure complete ester-to-acid conversion.

-

Isolation : Crystallization from ethanol/water mixtures yields the hydrochloride salt with >99% purity.

Industrial-Scale Production Methods

Industrial synthesis emphasizes reproducibility and cost efficiency through:

Large-Scale Crystallization

Continuous Flow Systems

-

Advantages : Improved heat transfer and reaction control, critical for exothermic cyclization steps.

-

Throughput : Achieves multi-kilogram batches with consistent stereochemical fidelity.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

| Method | Catalyst Used | Steps | Yield (%) | Industrial Viability |

|---|---|---|---|---|

| Chiral Auxiliary | Pd/C, I₂ | 5 | 45–50 | High |

| Solvent-Based | None | 4 | 31–47 | Moderate |

Key Findings :

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of (2R,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid hydrochloride for experimental design?

- Key Properties :

- Molecular weight : 205.09 g/mol (exact mass) .

- Hydrogen bonding : 3 donors and 3 acceptors, influencing solubility and intermolecular interactions .

- Stereochemistry : Three defined stereocenters (2R,3aS,7aS), requiring strict control during synthesis .

- Topological polar surface area : 49.3 Ų, relevant for permeability and bioavailability studies .

- Methodological Insight : Use computational tools (e.g., molecular dynamics simulations) to predict solubility and stability based on these parameters.

Q. How should researchers ensure compound stability during storage and handling?

- Storage Protocols :

- Powder : Store at -20°C for ≤3 years; in solvent, store at -80°C for ≤1 year to prevent degradation .

- Alternative : Room temperature (<15°C) in dark, sealed containers, but validate stability via periodic HPLC analysis .

Q. What are standard synthetic routes for this compound?

- Key Methods :

- Rearrangement reactions : Utilize intermediates like Formula III (from patents) to achieve stereochemical control .

- Resolution of racemates : Employ chiral ligand-exchange chromatography or enzymatic resolution for enantiomeric purity .

Advanced Research Questions

Q. How can enantiomeric mixtures be resolved during synthesis?

- Strategies :

- Chiral chromatography : Use columns with chiral stationary phases (e.g., cyclodextrin derivatives) for high-resolution separation .

- Kinetic resolution : Apply enzymes (e.g., lipases) to selectively hydrolyze one enantiomer .

- Validation : Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC .

Q. What computational approaches predict molecular interactions of this compound?

- Methods :

- Docking studies : Model interactions with biological targets (e.g., ACE inhibitors) using software like AutoDock .

- Quantum mechanics : Calculate electrostatic potential surfaces to identify reactive sites .

Q. How can stereochemical purity be assessed analytically?

- Techniques :

- Chiral GC/MS : Compare retention times against enantiomerically pure standards .

- NMR spectroscopy : Use NOESY or Mosher ester derivatization to confirm configuration .

Q. What contradictions exist in storage recommendations, and how should they be addressed?

- Conflict : Some protocols recommend -20°C/-80°C , while others suggest room temperature (<15°C) .

- Resolution : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) to determine optimal conditions .

Data Contradictions and Validation

- Synthesis Yield vs. Purity : Patents report high yields but lack purity data; cross-validate with independent HPLC and elemental analysis .

- Solubility Variability : Conflicting reports on methanol solubility; pre-saturate solvents and use sonication for consistency .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.